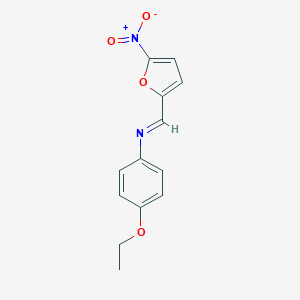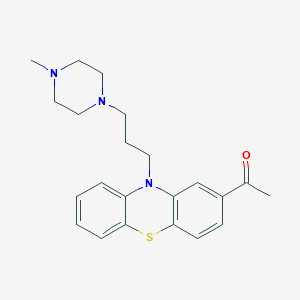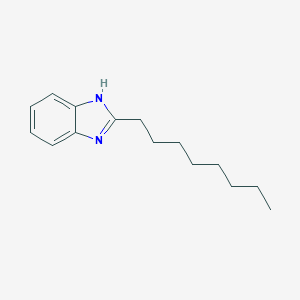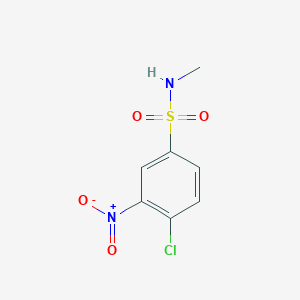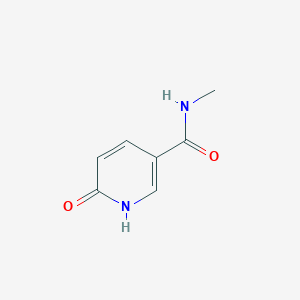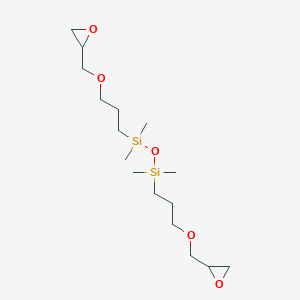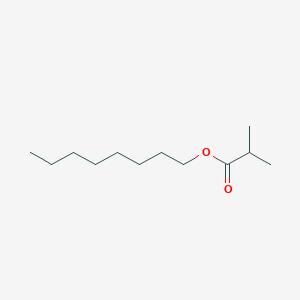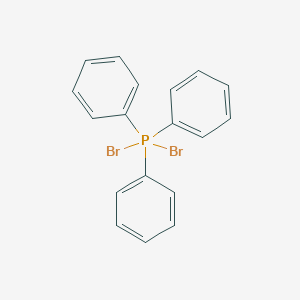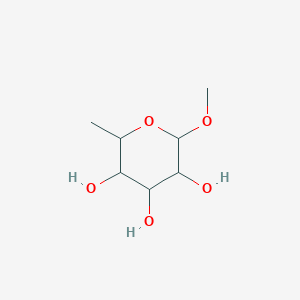![molecular formula C13H16N2O2 B085608 1-[(diethylamino)methyl]-1H-indole-2,3-dione CAS No. 13129-68-5](/img/structure/B85608.png)
1-[(diethylamino)methyl]-1H-indole-2,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(diethylamino)methyl]-1H-indole-2,3-dione, commonly known as DMT, is a naturally occurring psychedelic substance that has been used for centuries in traditional Amazonian shamanic practices. It is also found in various plants and animals, including the bark of certain trees, the seeds of certain grasses, and the skin of certain amphibians. DMT is known for its profound effects on consciousness, including altered states of perception, intense visual and auditory hallucinations, and spiritual experiences.
Mecanismo De Acción
DMT is believed to exert its effects on consciousness by binding to serotonin receptors in the brain, specifically the 5-HT2A receptor. This binding triggers a cascade of neural activity that leads to altered perception, cognitive changes, and spiritual experiences.
Biochemical and Physiological Effects:
DMT has been shown to have a variety of biochemical and physiological effects on the body, including increased heart rate and blood pressure, dilation of the pupils, and changes in brain wave activity. It has also been shown to increase the release of certain neurotransmitters, including serotonin and dopamine, which may contribute to its effects on consciousness and mood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMT has several advantages for use in laboratory experiments, including its ability to induce profound changes in consciousness and its potential therapeutic applications. However, its use is limited by its legal status and the difficulty of obtaining it for research purposes.
Direcciones Futuras
There are many possible future directions for research on DMT, including further investigation of its therapeutic potential for the treatment of mental health disorders, exploration of its effects on consciousness and spirituality, and development of new synthetic analogs with potential medical applications. Additionally, research on the biological mechanisms underlying DMT's effects on the brain and body could lead to a better understanding of the neural basis of consciousness and mental health.
Métodos De Síntesis
DMT can be synthesized in a laboratory setting using a variety of methods, including the reduction of indole-3-acetic acid, the reaction of indole-3-acetaldehyde with N,N-diethylamine, and the reaction of indole-3-acetone with N,N-diethylamine. The most common method involves the reaction of indole-3-acetic acid with N,N-diethylamine and trifluoroacetic anhydride to yield DMT.
Aplicaciones Científicas De Investigación
DMT has been the subject of scientific research for decades, with studies focusing on its effects on consciousness, spirituality, and mental health. Research has shown that DMT can induce profound mystical experiences, alter perception and cognition, and have therapeutic potential for the treatment of depression, anxiety, and addiction.
Propiedades
Número CAS |
13129-68-5 |
|---|---|
Nombre del producto |
1-[(diethylamino)methyl]-1H-indole-2,3-dione |
Fórmula molecular |
C13H16N2O2 |
Peso molecular |
232.28 g/mol |
Nombre IUPAC |
1-(diethylaminomethyl)indole-2,3-dione |
InChI |
InChI=1S/C13H16N2O2/c1-3-14(4-2)9-15-11-8-6-5-7-10(11)12(16)13(15)17/h5-8H,3-4,9H2,1-2H3 |
Clave InChI |
QMQBCPBUOZQQAY-UHFFFAOYSA-N |
SMILES |
CCN(CC)CN1C2=CC=CC=C2C(=O)C1=O |
SMILES canónico |
CCN(CC)CN1C2=CC=CC=C2C(=O)C1=O |
Otros números CAS |
13129-68-5 |
Sinónimos |
1H-Indole-2,3-dione, 1-(diethylamino)methyl- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



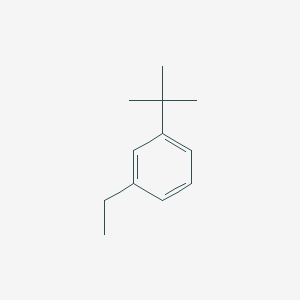
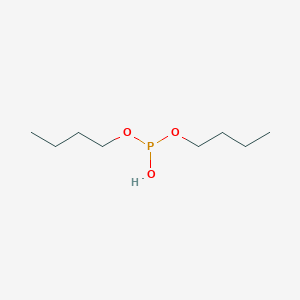

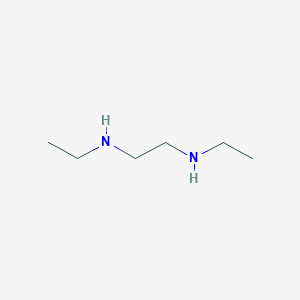
![4-Hydroxy-7-[(4-nitrobenzoyl)amino]-2-naphthalenesulfonic acid](/img/structure/B85532.png)
